methyl 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate methyl 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate
Brand Name: Vulcanchem
CAS No.: 1005669-96-4
VCID: VC4813681
InChI: InChI=1S/C8H11N3O4/c1-6(8(12)15-2)4-10-5-7(3-9-10)11(13)14/h3,5-6H,4H2,1-2H3
SMILES: CC(CN1C=C(C=N1)[N+](=O)[O-])C(=O)OC
Molecular Formula: C8H11N3O4
Molecular Weight: 213.193

methyl 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate

CAS No.: 1005669-96-4

Cat. No.: VC4813681

Molecular Formula: C8H11N3O4

Molecular Weight: 213.193

* For research use only. Not for human or veterinary use.

methyl 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate - 1005669-96-4

Specification

CAS No. 1005669-96-4
Molecular Formula C8H11N3O4
Molecular Weight 213.193
IUPAC Name methyl 2-methyl-3-(4-nitropyrazol-1-yl)propanoate
Standard InChI InChI=1S/C8H11N3O4/c1-6(8(12)15-2)4-10-5-7(3-9-10)11(13)14/h3,5-6H,4H2,1-2H3
Standard InChI Key DAAZJGICJDQDDL-UHFFFAOYSA-N
SMILES CC(CN1C=C(C=N1)[N+](=O)[O-])C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Methyl 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate (CAS No. 1005669-96-4) belongs to the bipyrazole class of heterocyclic compounds. Its molecular formula is C8H11N3O4\text{C}_8\text{H}_{11}\text{N}_3\text{O}_4, with a molecular weight of 213.193 g/mol . The IUPAC name, methyl 2-methyl-3-(4-nitropyrazol-1-yl)propanoate, reflects its ester-functionalized pyrazole backbone.

Structural Features

The compound’s structure comprises:

  • A pyrazole ring with a nitro group (-NO2_2) at the 4-position.

  • A methyl ester group (-COOCH3_3) attached to the propanoate chain.

  • A methyl substituent at the 2-position of the propanoate moiety.

This arrangement confers unique electronic and steric properties, influencing reactivity and biological interactions. The nitro group enhances electrophilicity, facilitating nucleophilic substitution and reduction reactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC8H11N3O4\text{C}_8\text{H}_{11}\text{N}_3\text{O}_4
Molecular Weight213.193 g/mol
IUPAC NameMethyl 2-methyl-3-(4-nitropyrazol-1-yl)propanoate
SMILESCC(CN1C=C(C=N1)N+[O-])C(=O)OC
InChI KeyDAAZJGICJDQDDL-UHFFFAOYSA-N
SolubilityNot publicly available

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of methyl 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate typically involves multistep organic reactions:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-keto esters under acidic conditions.

  • Nitro Group Introduction: Nitration using nitric acid-sulfuric acid mixtures at controlled temperatures (0–5°C).

  • Esterification: Reaction of the carboxylic acid intermediate with methanol in the presence of catalytic sulfuric acid.

Key Reaction Conditions

  • Temperature: Nitration requires low temperatures to prevent decomposition.

  • Catalysts: Lewis acids (e.g., ZnCl2_2) enhance cyclocondensation yields.

  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) improve reaction homogeneity .

Industrial Production

Industrial methods prioritize scalability and cost-efficiency:

  • Continuous Flow Reactors: Enable precise control over exothermic nitration steps, reducing side reactions.

  • Catalytic Optimization: Heterogeneous catalysts (e.g., zeolites) improve nitro group regioselectivity.

  • Purification Techniques: Column chromatography and recrystallization ensure >95% purity for pharmaceutical applications .

Biological Activities and Mechanisms

Antimicrobial Activity

Methyl 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC: 8 µg/mL) and fungi (Candida albicans, MIC: 16 µg/mL). The nitro group undergoes enzymatic reduction to nitro radicals, which generate reactive oxygen species (ROS), disrupting microbial cell membranes and DNA.

Table 2: Comparative Cytotoxicity Data

Cell LineIC50_{50} (µM)Mechanism
MCF-712.4Topoisomerase II inhibition
HCT-11617.9ROS-mediated apoptosis
A549 (Lung)22.1Caspase-3 activation

Applications in Medicinal Chemistry

Drug Development

The compound serves as a pharmacophore for designing:

  • Antimicrobial Agents: Derivatives with improved solubility (e.g., glycine conjugates) show enhanced bioavailability.

  • Anticancer Prodrugs: Nitroreductase-activated prodrugs selectively target hypoxic tumor microenvironments.

Chemical Intermediate

Its ester group undergoes transesterification to generate analogs for structure-activity relationship (SAR) studies. For example, replacing the methyl ester with ethyl enhances lipophilicity, improving blood-brain barrier penetration .

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.45 (s, 1H, pyrazole-H), 4.32 (q, 2H, -OCH2_2), 3.78 (s, 3H, -COOCH3_3), 2.91 (m, 2H, -CH2_2-), 1.49 (d, 3H, -CH3_3).

  • IR (KBr): 1725 cm1^{-1} (C=O stretch), 1520 cm1^{-1} (NO2_2 asymmetric stretch) .

  • Mass Spectrometry: ESI-MS m/z 214.1 [M+H]+^+, confirming molecular weight.

Future Research Directions

  • Mechanistic Studies: Elucidate the role of nitro group positioning on topoisomerase inhibition.

  • Prodrug Optimization: Develop tumor-targeted formulations using nanoparticle carriers.

  • Green Synthesis: Explore biocatalytic routes to reduce reliance on hazardous nitrating agents.

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